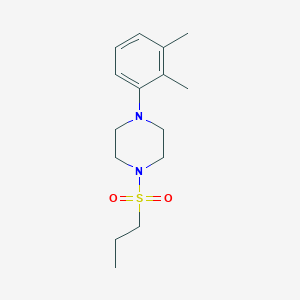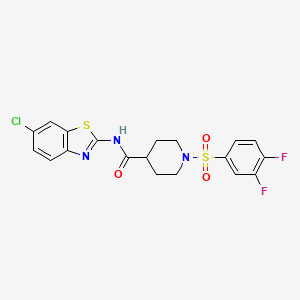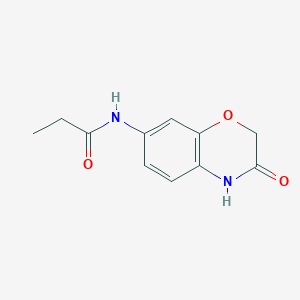![molecular formula C17H20FN3O2 B7468801 2-(2-Fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7468801.png)
2-(2-Fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as FPE and is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A). The inhibition of MAO-A has been shown to have a number of biochemical and physiological effects, making FPE a promising tool for researchers in a wide range of fields.
Mecanismo De Acción
The mechanism of action of FPE is based on its ability to inhibit the activity of MAO-A. MAO-A is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. Inhibition of MAO-A leads to increased levels of these neurotransmitters in the brain, which can have a number of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPE are primarily related to its ability to inhibit the activity of MAO-A. Inhibition of MAO-A leads to increased levels of serotonin and norepinephrine in the brain, which can have a number of effects on mood, cognition, and behavior. FPE has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPE has a number of advantages and limitations for use in lab experiments. One of the primary advantages of FPE is its ability to selectively inhibit the activity of MAO-A, making it a valuable tool for the study of the role of this enzyme in various physiological processes. However, FPE is also a potent inhibitor of other enzymes, which may limit its specificity in certain experimental contexts. Additionally, the synthesis of FPE is a complex process that requires specialized expertise and equipment, which may limit its accessibility for some researchers.
Direcciones Futuras
There are a number of potential future directions for research on FPE. One area of potential interest is the development of more selective inhibitors of MAO-A that can be used in a wider range of experimental contexts. Additionally, further research is needed to fully understand the biochemical and physiological effects of FPE and its potential therapeutic applications. Finally, the use of FPE in combination with other compounds may hold promise for the development of novel treatments for a range of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of FPE is a complex process that involves several steps. The first step is the synthesis of the intermediate compound 2-(2-Fluorophenyl)-1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone. This intermediate is then reacted with hydroxylamine to produce FPE. The synthesis of FPE is a challenging process that requires a high level of expertise and specialized equipment.
Aplicaciones Científicas De Investigación
FPE has been extensively studied for its potential applications in scientific research. One of the primary applications of FPE is in the study of the role of MAO-A in various physiological processes. MAO-A is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. Inhibition of MAO-A has been shown to have a number of effects on these neurotransmitters, including increased levels of serotonin and norepinephrine in the brain.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-20-11-8-19-16(20)17(23)6-9-21(10-7-17)15(22)12-13-4-2-3-5-14(13)18/h2-5,8,11,23H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEDQASMHISHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2(CCN(CC2)C(=O)CC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7468723.png)
![6-oxo-N-[3-[(6-phenylpyrimidin-4-yl)amino]phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B7468730.png)

![3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)
![2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7468756.png)

![[2-[(2-Methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-chloro-3-nitrobenzoate](/img/structure/B7468771.png)
![[2-[1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7468773.png)
![N-[3-[benzyl-(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7468788.png)



![[(3S,4S)-3-hydroxy-4-phenylpiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7468804.png)
![N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7468805.png)